2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl) acetamide
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Overview
Description
2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl) acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl) acetamide typically involves multiple steps, starting with the preparation of the individual components. The furan and pyridine rings are often synthesized through standard organic reactions, such as the Vilsmeier-Haack reaction for the furan ring and the Hantzsch pyridine synthesis for the pyridine ring. The triazole ring can be formed through a cyclization reaction involving hydrazine and an appropriate nitrile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl) acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl) acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl) acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl) acetamide
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
- 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5′,5′′-disulfonic acid
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H19N5O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H19N5O2S/c1-15-7-9-16(10-8-15)23-19(27)14-29-21-25-24-20(18-6-2-3-11-22-18)26(21)13-17-5-4-12-28-17/h2-12H,13-14H2,1H3,(H,23,27) |
InChI Key |
RQSQVIJEHFXEFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4 |
Origin of Product |
United States |
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